molecular formula C19H19F4N3O B1676088 HPGDS inhibitor 1

HPGDS inhibitor 1

Numéro de catalogue: B1676088
Poids moléculaire: 381.4 g/mol
Clé InChI: LPUCBGGXXIUBAZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La préparation de l'inhibiteur de la HPGDS 1 implique des voies de synthèse et des conditions réactionnelles qui garantissent une pureté et une efficacité élevées. Le composé est synthétisé par une série de réactions chimiques, notamment la formation d'intermédiaires clés et la purification du produit final. Les méthodes de production industrielles se concentrent sur l'optimisation du rendement et de la scalabilité tout en maintenant la bioactivité du composé .

Analyse Des Réactions Chimiques

L'inhibiteur de la HPGDS 1 subit diverses réactions chimiques, notamment :

    Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants.

    Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs.

    Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de nucléophiles ou d'électrophiles.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les ions hydroxyde. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

L'inhibiteur de la HPGDS 1 a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

L'inhibiteur de la HPGDS 1 exerce ses effets en inhibant sélectivement la prostaglandine D synthase hématopoïétique. Cette inhibition empêche la production de prostaglandine D2, réduisant ainsi l'inflammation et autres réponses physiologiques associées à ce composé. Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation de la prostaglandine D2, qui joue un rôle dans l'inflammation, les réactions allergiques et la régulation du sommeil .

Applications De Recherche Scientifique

Allergic Diseases

HPGDS inhibitor 1 has shown promise in treating allergic conditions such as asthma and rhinitis. Research indicates that inhibition of HPGDS may be more effective than targeting individual receptors like DP-1 or CRTH2 alone . In vivo studies have demonstrated that administration of this compound can significantly reduce PGD2 production, which is a key mediator in allergic responses.

Case Study:
In an animal model of asthma, oral administration of this compound led to a dose-dependent reduction in PGD2 levels and improved respiratory function .

Muscular Dystrophy

The compound has also been investigated for its effects on muscular dystrophy, particularly Duchenne muscular dystrophy (DMD). Studies indicate that inhibiting HPGDS can ameliorate muscle necrosis associated with this genetic disorder.

Case Study:
In a murine model of DMD, treatment with this compound resulted in a significant decrease in muscle necrosis and inflammatory cytokine levels compared to control groups. This suggests that HPGDS plays a role in the pathophysiology of muscular necrosis and that its inhibition can provide therapeutic benefits .

Inflammatory Conditions

This compound has been explored for its anti-inflammatory properties. By reducing PGD2 synthesis, the compound may mitigate inflammation in various tissues.

Case Study:
In models of induced muscle injury, administration of this compound facilitated functional repair and reduced inflammatory cell infiltration into damaged tissues . This highlights its potential utility in treating acute inflammatory conditions.

Mécanisme D'action

HPGDS inhibitor 1 exerts its effects by selectively inhibiting hematopoietic prostaglandin D synthase. This inhibition prevents the production of prostaglandin D2, thereby reducing inflammation and other physiological responses associated with this compound. The molecular targets and pathways involved include the prostaglandin D2 signaling pathway, which plays a role in inflammation, allergic reactions, and sleep regulation .

Activité Biologique

Hematopoietic Prostaglandin D Synthase (H-PGDS) is a key enzyme involved in the synthesis of prostaglandin D2 (PGD2), which plays significant roles in various physiological and pathological processes, including allergic reactions and muscular dystrophy. The development of selective inhibitors for H-PGDS, such as HPGDS Inhibitor 1, is crucial for therapeutic interventions in these conditions. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy, and potential therapeutic applications.

This compound operates primarily by degrading the H-PGDS protein through the ubiquitin-proteasome system (UPS). This compound is designed as a PROTAC (proteolysis-targeting chimera), which combines two ligands: TFC-007 (specific to H-PGDS) and pomalidomide (which recruits cereblon as an E3 ligase). This dual mechanism not only inhibits the enzymatic activity of H-PGDS but also facilitates its degradation, leading to reduced levels of PGD2 production.

Key Findings

  • Degradation Efficiency : In studies using human KU812 cells, this compound demonstrated effective reduction of H-PGDS protein levels at concentrations starting from 10 nM, with maximum efficacy observed at 100–1000 nM after prolonged incubation periods .
  • Specificity : The inhibitor selectively targets H-PGDS without significantly affecting other prostaglandin synthases such as mPGES-1 or AKR-1B1 .

Efficacy in Preclinical Models

This compound has shown promising results in various preclinical models, particularly concerning its impact on inflammatory conditions and muscular dystrophy.

Case Study: Muscular Necrosis Models

In a study investigating muscular necrosis induced by bupivacaine in mice, treatment with an H-PGDS inhibitor (HQL-79) led to significant reductions in necrotic muscle volume and inflammatory cytokine levels. The study highlighted that inhibition of H-PGDS was more effective than targeting PGD2 receptors alone .

ParameterControl GroupHQL-79 Treated Group
Necrotic Muscle Volume (mm³)12060
CD11b mRNA LevelsHighLow
TGF-β1 mRNA LevelsHighLow

Pharmacokinetic Properties

This compound exhibits favorable pharmacokinetic properties that enhance its therapeutic potential. The compound has an IC50 value of approximately 0.7 nM for enzyme inhibition, indicating high potency. Additionally, it demonstrates acceptable absorption and distribution characteristics suitable for oral administration .

Clinical Implications

The selective inhibition of H-PGDS by compounds like this compound offers therapeutic benefits for conditions linked to elevated levels of PGD2, such as allergic diseases and muscular dystrophies. Ongoing clinical trials are evaluating the safety and efficacy of these inhibitors in human subjects, with initial results indicating good tolerability and absence of serious adverse events .

Propriétés

IUPAC Name

6-(3-fluorophenyl)-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F4N3O/c20-15-3-1-2-13(10-15)17-5-4-14(11-24-17)18(27)25-16-6-8-26(9-7-16)12-19(21,22)23/h1-5,10-11,16H,6-9,12H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUCBGGXXIUBAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CN=C(C=C2)C3=CC(=CC=C3)F)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F4N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(2,2,2-Trifluoroethyl)piperidin-4-amine was synthesized as in steps a-c of Example 1. To a 250 mL round bottom flask containing 6-(3-fluorophenyl)pyridine-3-carboxylic acid (see Example 3, Step A)(2.01 g, 9.25 mmol ) in DMA (35 mL) was added EDAC/EDC*HCl(1.95 g, 10.2 mmol), HOBt (1.38 g, 10.2 mmol), 1-(2,2,2-trifluoroethyl)piperidin-4-amine (1.85 g, 10.2 mmol) and NMM (2.23 mL, 20.4). After stirring at room temperature for 2 hours the reaction mixture was diluted with water (100 mL) and the resulting solid filtered and dried to give the desired product (2.96 g). LCMS (ES+) 4.55 min (TIC, 90%; 1H NMR purity >95%); 1H NMR (400 MHz, DMSO-d6) □ ppm 1.60 (dq, J=11.84, 3.48 Hz, 2 H) 1.81 (d, J=10.62 Hz, 2H) 2.44 (t, J=11.16 Hz, 2H) 2.50 (br. s., 2H) 2.94 (d, J=11.53 Hz, 2H) 3.74-3.87 (m, 1H) 7.32 (dt, J=8.37, 2.29 Hz, 1H) 7.57 (q, 1H) 7.96 (d, J=10.43 Hz, 1H) 8.01 (d, J=7.69 Hz, 1H) 8.14 (d, J=8.24 Hz, 1H) 8.28 (dd, J=8.24, 2.20 Hz, 1H) 8.49 (d, J=7.50 Hz, 1H) 9.07 (d, J=1.83 Hz, 1H); MS(ES+) 382 (M+1); HRMS (TOF, ES+) calculated for C19H19F4N3O+H+: 382.1542; observed 382.1548.
Quantity
2.01 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
EDAC EDC
Quantity
1.95 g
Type
reactant
Reaction Step Two
Name
Quantity
1.38 g
Type
reactant
Reaction Step Two
Quantity
1.85 g
Type
reactant
Reaction Step Two
Name
Quantity
2.23 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HPGDS inhibitor 1
Reactant of Route 2
Reactant of Route 2
HPGDS inhibitor 1
Reactant of Route 3
Reactant of Route 3
HPGDS inhibitor 1
Reactant of Route 4
Reactant of Route 4
HPGDS inhibitor 1
Reactant of Route 5
Reactant of Route 5
HPGDS inhibitor 1
Reactant of Route 6
Reactant of Route 6
HPGDS inhibitor 1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.